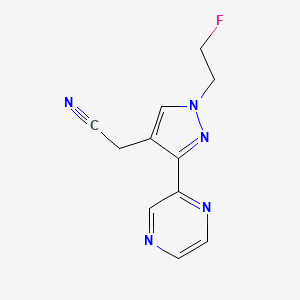

2-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetonitrile

CAS No.: 2098130-99-3

Cat. No.: VC3157880

Molecular Formula: C11H10FN5

Molecular Weight: 231.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2098130-99-3 |

|---|---|

| Molecular Formula | C11H10FN5 |

| Molecular Weight | 231.23 g/mol |

| IUPAC Name | 2-[1-(2-fluoroethyl)-3-pyrazin-2-ylpyrazol-4-yl]acetonitrile |

| Standard InChI | InChI=1S/C11H10FN5/c12-2-6-17-8-9(1-3-13)11(16-17)10-7-14-4-5-15-10/h4-5,7-8H,1-2,6H2 |

| Standard InChI Key | DKRCITLCJLPBNJ-UHFFFAOYSA-N |

| SMILES | C1=CN=C(C=N1)C2=NN(C=C2CC#N)CCF |

| Canonical SMILES | C1=CN=C(C=N1)C2=NN(C=C2CC#N)CCF |

Introduction

Synthesis Methods

The synthesis of compounds with similar structures typically involves multiple steps, including the preparation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds. The addition of the pyrazine ring follows through condensation reactions with appropriate precursors. Finally, the incorporation of the 2-fluoroethyl and acetonitrile groups is typically achieved via alkylation reactions under controlled conditions.

Potential Biological Activities

Compounds with pyrazole and pyrazine rings are often associated with various therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities. The presence of the fluoroethyl group may enhance the compound's ability to interact with biological targets, such as enzymes or receptors, potentially leading to desired therapeutic effects.

Research Findings and Applications

While specific research findings on 2-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetonitrile are not available, compounds with similar structures are used in bioassays to evaluate their interaction with biological targets. They serve as building blocks for more complex molecules and are studied in synthetic chemistry to understand reaction mechanisms.

Comparison with Similar Compounds

Similar compounds, such as those with chloro or bromo substituents instead of fluoro, exhibit different reactivity and biological activity profiles. These analogs can provide insights into how structural modifications affect biological activity and therapeutic potential.

| Compound | Halogen Substituent | Biological Activity |

|---|---|---|

| 1-(1-(2-Fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine | Fluoro | Potential therapeutic effects |

| 1-(1-(2-Chloroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine | Chloro | Different reactivity and activity |

| 1-(1-(2-Bromoethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine | Bromo | Different reactivity and activity |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume